(1,3-13C2)Propanedioic acid
Overview
Description
Propanedioic acid, also known as malonic acid, is a dicarboxylic acid with the molecular formula C3H4O4 . The isotopically labeled variant, (1,3-13C2)Propanedioic acid, has a molecular weight of 106.05 .
Synthesis Analysis
Malonic acid can be synthesized biologically from renewable resources . A novel artificial synthetic pathway was designed where oxaloacetate, an intermediate of the cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid . This pathway was catalyzed sequentially by a -keto decarboxylase and malonic semialdehyde dehydrogenase .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula CH2(13CO2H)2 . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Malonic acid reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives .Physical and Chemical Properties Analysis
Malonic acid appears as white crystals or crystalline powder . It has a density of 1.619 g/cm3, decomposes at a melting point of 135 to 137 °C, and is soluble in water at 763 g/L .Scientific Research Applications
Carbocations and Carboxonium Species Studies : Research has explored the ionization of substituted versions of 1,3-propanediol under superacidic conditions, leading to the characterization of carbocations and carboxonium species. This study contributes to the understanding of chemical structures and reactions involving 1,3-propanediol (Olah, Reddy, Rasul, & Prakash, 1999).
Genetically Engineered Strains for Production : 1,3-Propanediol is used in the synthesis of products like cosmetics and medicines. Advances in genetic engineering have led to the development of strains that can efficiently biosynthesize 1,3-PD, overcoming limitations of natural microorganisms (Yang et al., 2018).
Downstream Processing in Microbial Production : The extraction and purification of 1,3-propanediol from fermentation broth is a significant part of its production process. Various methods like distillation, membrane filtration, and liquid-liquid extraction have been studied for this purpose (Xiu & Zeng, 2008).
Electrooxidation Studies : The electrooxidation of 1,3-propanediol has been studied on platinum and gold electrodes in different media, providing insights into potential applications in electrochemistry (Chbihi et al., 1999).
Microbial Purification after Production : Studies have investigated bacterial strains capable of utilizing byproducts generated during the conversion of glycerol to 1,3-propanediol, highlighting the importance of efficient waste management in production processes (Szymanowska-Powałowska, Piątkowska, & Leja, 2013).
Heterogeneous Catalysts for Efficient Processes : Research on chemical routes for the production of 1,3-PDO using heterogeneous catalysts aims to enhance process efficiency and market competitiveness (da Silva Ruy et al., 2020).
Mechanism of Action
Target of Action
Malonic acid-1,3-13C2, also known as (1,3-13C2)Propanedioic acid, is a dicarboxylic acid Malonic acid, in general, is known to interact with various enzymes and biochemical processes in the body .
Mode of Action
Malonic acid is known to react as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives . The isotopically labeled Malonic acid-1,3-13C2 may behave similarly, but its specific interactions with its targets could vary due to the presence of the 13C isotopes.
Biochemical Pathways
Malonic acid-1,3-13C2 likely participates in similar biochemical pathways as malonic acid. Malonic acid is involved in the biosynthesis of various compounds . It’s also used in the artificial synthesis pathway for producing malonic acid biologically . .
Pharmacokinetics
It’s known that malonic acid has wide tissue distribution, including uptake into the brain . It’s cleared by both hepatic and renal excretion . The presence of the 13C isotopes in Malonic acid-1,3-13C2 could potentially influence its pharmacokinetic properties.
Result of Action
Malonic acid is known to participate in various biochemical reactions and pathways, potentially influencing a wide range of cellular processes .
Safety and Hazards
Malonic acid is classified as causing serious eye damage (Category 1, H318) according to the GHS classification in accordance with 29 CFR 1910 (OSHA HCS) . Precautionary measures include wearing eye protection/face protection and rinsing cautiously with water for several minutes in case of eye contact .
Future Directions
Malonic acid has potential for use in the production of specialty polyesters and polymers . Its biological synthesis from renewable resources presents a promising direction for sustainable and environmentally friendly production .
Relevant Papers The paper “Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically” provides valuable insights into the biological synthesis of malonic acid . Another paper titled “1,3-Propanediol and its Application in Bio-Based Polyesters” discusses the use of malonic acid in the production of polyesters .
Biochemical Analysis
Biochemical Properties
Malonic acid-1,3-13C2 plays a significant role in various biochemical reactions. It is involved in the biosynthesis of some phytoalexins, flavonoids, and many malonylated compounds . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme malonyl-CoA synthetase, which converts malonic acid to its acyl-CoA thioester . This interaction is crucial for the synthesis and elongation of fatty acids .
Cellular Effects
The effects of Malonic acid-1,3-13C2 on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of Microcystis aeruginosa, malonic acid has been shown to disrupt cell integrity and cause changes in cell morphology .
Molecular Mechanism
At the molecular level, Malonic acid-1,3-13C2 exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, in the case of malonyl-CoA synthetase, Malonic acid-1,3-13C2 binds to the enzyme and is converted to malonyl-CoA, a crucial intermediate in fatty acid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Malonic acid-1,3-13C2 can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
Malonic acid-1,3-13C2 is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways
Transport and Distribution
The transport and distribution of Malonic acid-1,3-13C2 within cells and tissues involve various transporters and binding proteins
Properties
IUPAC Name |
(1,3-13C2)propanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBLEOULBTSOW-SUEIGJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583969 | |
Record name | (1,3-~13~C_2_)Propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99524-14-8 | |
Record name | (1,3-~13~C_2_)Propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 99524-14-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.